3,4,5-triethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ethoxy groups and a nitrophenyl carbamothioyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under acidic conditions to form the amide bond.
Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the benzamide intermediate with a thiocarbamoyl chloride derivative in the presence of a base such as triethylamine.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3,4,5-triethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl carbamothioyl moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-triethoxy-N-(2-methoxyethyl)benzamide
- 3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide
- 3,4,5-triethoxy-N-(2-methyl-4-aminophenyl)benzamide
Uniqueness
3,4,5-triethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both ethoxy and nitrophenyl carbamothioyl groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-5-28-17-11-14(12-18(29-6-2)19(17)30-7-3)20(25)23-21(31)22-16-9-8-15(24(26)27)10-13(16)4/h8-12H,5-7H2,1-4H3,(H2,22,23,25,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHROCAWVJUTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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